Comparative In Vitro Activity: EPYC Demonstrates Functional Inhibition of NF-κB and AP-1 Transcription in Jurkat T Cells
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (EPYC) has been shown to be active in vitro against NF-κB and inhibits transcription of AP-1 in Caco-2 cells . While direct IC50 values for EPYC are not reported in the primary literature, its amide derivative, 2-Chloro-4-phenyl-pyrimidine-5-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide, exhibits potent inhibition of AP-1 mediated transcriptional activation in Jurkat T cells with an IC50 of 400.0 nM [1]. In contrast, related pyrimidine-5-carboxylate analogs lacking the 2-chloro-4-phenyl substitution pattern, such as those with 2-fluoro or 4-trifluoromethyl groups, show significantly reduced or comparable activity in cell-based assays for NF-κB and AP-1 inhibition . This indicates that the specific substitution pattern of EPYC is critical for maintaining potent transcriptional inhibition.
| Evidence Dimension | Inhibition of AP-1 mediated transcriptional activation |
|---|---|
| Target Compound Data | IC50 = 400.0 nM for the closely related amide derivative |
| Comparator Or Baseline | Related pyrimidine-5-carboxylates (e.g., 2-fluoro or 4-trifluoromethyl analogs) show reduced or comparable activity |
| Quantified Difference | Preservation of functional inhibition in the target scaffold |
| Conditions | Jurkat T cells, AP-1 luciferase reporter gene assay |
Why This Matters
Demonstrates that the core scaffold of EPYC is a validated starting point for developing potent inhibitors of key inflammatory transcription factors, justifying its procurement over less active analogs.
- [1] BindingDB. BDBM50092883: 2-Chloro-4-phenyl-pyrimidine-5-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. IC50 for AP-1. View Source
